molecular formula C19H23N5O5S B299362 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No. B299362
M. Wt: 433.5 g/mol
InChI Key: TYOHYBAOZYXHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of BTK, ITK, and TEC kinase. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell activation and proliferation, which can result in the regression of lymphoma and leukemia. ITK and TEC kinase are involved in T-cell receptor signaling, and their inhibition can modulate T-cell activation and function, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also modulates immune cell function, leading to decreased inflammation and autoimmunity. In preclinical studies, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its potency, selectivity, and favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and reduce side effects.

Future Directions

Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its safety and efficacy in clinical trials. Other potential future directions include combination therapies with other targeted agents or immunotherapies, as well as the development of biomarkers to predict response to treatment.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide involves several steps, including the preparation of 3,4-dimethoxyphenylacetic acid, the conversion of this acid to the corresponding amide, and the coupling of the amide with 2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonyl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has been extensively studied in preclinical models as a potential treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promise as a therapy for autoimmune diseases, such as rheumatoid arthritis and lupus. In vitro and in vivo studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are involved in signaling pathways that regulate cell proliferation and survival.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

Molecular Formula

C19H23N5O5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H23N5O5S/c1-4-29-17-8-6-15(24-13-20-22-23-24)12-19(17)30(25,26)21-10-9-14-5-7-16(27-2)18(11-14)28-3/h5-8,11-13,21H,4,9-10H2,1-3H3

InChI Key

TYOHYBAOZYXHMU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.